N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields, including medical, environmental, and industrial research. They have shown promise due to their distinctive structures and broad spectrum of biological effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
Benzothiazole derivatives are characterized by a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific derivative. They are typically characterized by techniques such as NMR, LC-MS, and HPLC .Scientific Research Applications
Antimicrobial and Antifungal Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its derivatives have been studied for their antimicrobial and antifungal properties. Research has shown that certain derivatives demonstrate weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019). Further studies have explored compounds synthesized from similar derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, showing moderate to good inhibition (Gilani et al., 2016).
Antiviral Activity
The compound's derivatives have also been synthesized and tested for antiviral properties. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide exhibited anti-tobacco mosaic virus activity (Chen et al., 2010). These findings highlight the potential of these compounds in antiviral research.
Application in Molluscicidal Properties
Research on derivatives of this compound has extended into the field of molluscicides. Studies have synthesized and evaluated the molluscicidal properties of certain thiazolo[5,4-d]pyrimidines, which are related to the structure of this compound (El-bayouki & Basyouni, 1988). These findings are significant for controlling snail populations that are vectors for diseases like schistosomiasis.
Anti-anoxic Activity
Compounds derived from this compound have been studied for their potential anti-anoxic (AA) activity. Research indicates that some of these derivatives exhibit potent AA activity, which could have implications in treating conditions related to oxygen deprivation (Ohkubo et al., 1995).
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated pain .
Result of Action
The molecular effect of the compound’s action is the inhibition of prostaglandin synthesis . On a cellular level, this results in a decrease in inflammation and associated symptoms such as pain .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-7-2-1-3-9-10(7)14-12(19-9)15-11(16)8-6-17-4-5-18-8/h1-3,6H,4-5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLGZNWOHLAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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